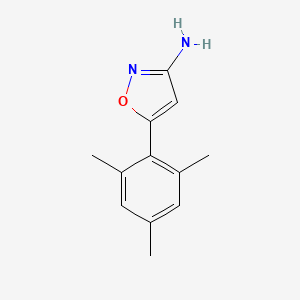

5-Mesitylisoxazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

5-(2,4,6-trimethylphenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C12H14N2O/c1-7-4-8(2)12(9(3)5-7)10-6-11(13)14-15-10/h4-6H,1-3H3,(H2,13,14) |

InChI Key |

FLEPXYFRMGQFAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC(=NO2)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Mesitylisoxazol 3 Amine and Its Analogues

Classical Synthetic Approaches to Substituted Isoxazole (B147169) Amines

Traditional methods for synthesizing the isoxazole scaffold have long been established, primarily relying on cycloaddition reactions. The introduction of the amine group is typically achieved through strategic amination of a pre-existing isoxazole core.

The most prevalent and widely researched method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. rsc.org This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). rsc.orgmdpi.com For the synthesis of a 5-substituted isoxazole like the target compound, a terminal alkyne is reacted with a nitrile oxide.

The general mechanism can be described in two main ways: a concerted pericyclic cycloaddition or a stepwise process involving a diradical intermediate. rsc.org The nitrile oxides themselves are often unstable and are typically generated in situ from more stable precursors such as aldoximes, hydroximoyl halides, or nitroalkanes. rsc.orgmdpi.comnanobioletters.com For instance, aldoximes can be oxidized using reagents like chloramine-T or N-chlorosuccinimide to form the reactive nitrile oxide intermediate, which then undergoes cycloaddition. nih.gov

The reaction of mesitylacetylene with a suitable nitrile oxide precursor that can ultimately provide the 3-amino group is a direct, albeit challenging, route. More commonly, a functional group that can be converted to an amine is carried through the synthesis.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Dipole Precursor | Dipolarophile | Conditions | Product Type |

|---|---|---|---|

| Hydroximoyl bromide | Substituted terminal alkyne | Base (e.g., Triethylamine), Toluene | 3,5-disubstituted isoxazole rsc.org |

| Aldoxime | Alkyne | Oxidant (e.g., Oxone, NCS) | 3,5-disubstituted isoxazole rsc.orgnih.gov |

This table presents generalized examples of cycloaddition reactions used to form isoxazole rings, based on findings from referenced studies.

Introducing an amino group onto a pre-formed isoxazole ring is a key strategy for producing 3-amino or 5-amino isoxazoles. One of the most common methods is reductive amination. wikipedia.orgacsgcipr.org This process involves the conversion of a carbonyl group (an aldehyde or ketone) on the isoxazole ring into an amine. The reaction proceeds through an imine or iminium intermediate which is formed in situ and then reduced. acsgcipr.org For example, an isoxazole-3-carboxaldehyde could be reacted with an amine source in the presence of a selective reducing agent to yield a 3-aminomethylisoxazole derivative.

Another approach is nucleophilic substitution on an isoxazole ring bearing a suitable leaving group at the desired position. However, the aromatic nature of the isoxazole ring can make this challenging. More direct methods involve the synthesis of aminoisoxazoles from open-chain precursors. For instance, α,β-unsaturated ketones can react with hydroxylamine (B1172632) to form isoxazolines, which can then be aromatized and functionalized. A base-promoted synthesis of aminoisoxazoles provides a valuable route to these building blocks, which are useful in drug discovery. rsc.org

Modern and Sustainable Synthetic Strategies for 5-Mesitylisoxazol-3-amine

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and safer methods for the production of isoxazoles and their derivatives.

The use of catalysts can significantly improve the efficiency and selectivity of isoxazole synthesis. Various metal-catalyzed reactions have been developed. For example, copper(I) catalysts are effective in the reaction of N-hydroxyl imidoyl chlorides with terminal alkynes in aqueous media. researchgate.net Gold(III) chloride has been used to catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles with good to excellent yields. researchgate.net

A one-pot oxidation and cyclization sequence from propargylamines to isoxazoles can be mediated by a copper catalyst, which facilitates the necessary isomerization of an oxime intermediate. thieme-connect.com Furthermore, hypervalent iodine(III) species have been shown to efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes, providing a reliable method for creating fused isoxazole systems. mdpi.comnih.gov

Table 2: Catalytic Systems in Isoxazole Synthesis

| Catalyst | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Gold(III) chloride (AuCl₃) | α,β-Acetylenic oximes | Cycloisomerization | researchgate.net |

| Copper(I) chloride (CuCl) | Propargylamines (via oxime) | Oxidation/Cyclization | thieme-connect.com |

| Hypervalent iodine(III) | Alkyne-tethered aldoximes | Intramolecular Oxidative Cycloaddition | mdpi.comnih.gov |

This table summarizes various catalytic methods reported for the synthesis of isoxazole derivatives.

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. rsc.org The synthesis of trisubstituted isoxazoles, which often requires multiple steps, is particularly amenable to being telescoped into a continuous flow process. researchgate.net

Researchers have successfully developed a three-step flow sequence for isoxazole synthesis involving oximation, chlorination, and cycloaddition. researchgate.net This approach allows for the safe handling of potentially unstable intermediates, like chloroximes, by generating and consuming them in a continuous stream without isolation. Flow chemistry has also been applied to photochemical rearrangements of isoxazoles, enabling the synthesis of highly reactive ketenimine intermediates that were previously difficult to access. nih.govacs.org Such continuous processes are instrumental in making the production of complex molecules like this compound more efficient and scalable. acs.org

The application of green chemistry principles is crucial for developing sustainable synthetic routes. In the context of amination, reductive amination is often considered a greener method compared to traditional SN2-type reactions with alkyl halides, as it avoids genotoxic reagents and can often be performed in a one-pot reaction, reducing waste. wikipedia.orgacsgcipr.org

The choice of catalysts and solvents is also critical. The use of earth-abundant, non-toxic metal catalysts, such as those based on manganese, aligns with green chemistry goals. bohrium.com Manganese-based catalysts have been shown to be effective in various C-N bond-forming reactions, including the reductive amination of ketones. bohrium.com Furthermore, the development of syntheses in environmentally benign media, such as the use of tomato fruit extract as a natural catalytic medium for isoxazole synthesis, represents a significant step towards greener chemical manufacturing. researchgate.net Industrial green chemistry metrics, such as Process Mass Intensity (PMI), are used to assess the efficiency and waste production of different synthetic routes, guiding chemists to choose more sustainable options. acs.org

Chemoenzymatic Synthesis of Amines Relevant to this compound

The convergence of enzymatic catalysis and traditional organic synthesis, known as chemoenzymatic synthesis, offers powerful strategies for the efficient and selective production of complex molecules like this compound and its analogues. nih.govbeilstein-journals.org This approach leverages the high selectivity (chemo-, regio-, and stereo-) of enzymes for key transformations within a multi-step synthetic route, overcoming challenges often associated with purely chemical methods. nih.gov For the synthesis of chiral amines, which are crucial components in approximately 40-50% of active pharmaceutical ingredients (APIs), biocatalysis has become an increasingly vital tool. bohrium.comuva.nlnih.gov Enzymes such as amine dehydrogenases and transaminases are at the forefront of this revolution, enabling the direct and asymmetric synthesis of chiral amines from simple precursors. scispace.comrsc.org

Application of Amine Dehydrogenases and Transaminases

The synthesis of chiral amines from prochiral ketones is a cornerstone of modern pharmaceutical manufacturing. google.com Amine dehydrogenases (AmDHs) and amine transaminases (ATAs) have emerged as highly efficient biocatalysts for this transformation, offering sustainable and highly stereoselective alternatives to traditional chemical methods. nih.govrsc.orgnih.gov

Amine Dehydrogenases (AmDHs)

Amine dehydrogenases are NAD(P)H-dependent oxidoreductases that catalyze the direct reductive amination of a carbonyl compound using ammonia (B1221849) as the amine donor, producing a chiral amine and water as the only by-product. nih.govresearchgate.net This process is highly atom-efficient. The catalytic cycle requires a nicotinamide (B372718) cofactor (NADH or NADPH), which must be regenerated. This is typically achieved in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) with formate or glucose dehydrogenase (GDH) with glucose. uva.nlgoogle.com

The key advantages of AmDHs include:

High Stereoselectivity : AmDHs can produce amines with excellent enantiomeric excess (>99% ee). uva.nlnih.gov

Atom Economy : The use of ammonia and the formation of water as the sole byproduct make this a highly atom-efficient process. uva.nlrsc.org

Mild Reaction Conditions : Enzymatic reactions are conducted in aqueous media under mild temperature and pH conditions. uva.nl

While naturally occurring AmDHs are rare, protein engineering has been instrumental in developing new AmDHs with broader substrate scopes and improved catalytic properties. uva.nlresearchgate.net By modifying the active sites of enzymes like amino acid dehydrogenases (e.g., from Bacillus cereus or L-lysine dehydrogenase), researchers have created AmDHs capable of converting a wide range of pharmaceutically relevant ketones into enantiopure amines. nih.govacs.org For instance, guided by computational modeling, AmDHs have been engineered to exhibit enhanced performance, reduced product inhibition, and even switchable stereoselectivity, providing access to both (R)- and (S)-amines from the same precursor. nih.gov

Table 1: Performance of an Engineered Amine Dehydrogenase (LE-AmDH-v1) in the Reductive Amination of Various Ketones

| Substrate (Ketone) | Product (Amine) | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

| Acetophenone | 1-Phenylethylamine | 100 | >99 | >99.9 | (R) |

| 1-(4-Fluorophenyl)ethan-1-one | 1-(4-Fluorophenyl)ethylamine | 100 | >99 | >99.9 | (R) |

| Propiophenone | 1-Phenylpropan-1-amine | 50 | 92 | >99.9 | (R) |

| 1-(Thiophen-2-yl)ethan-1-one | 1-(Thiophen-2-yl)ethan-1-amine | 75 | 93 | >99.9 | (R) |

| Benzaldehyde | Benzylamine | 200 | >99 | N/A | N/A |

| Data synthesized from research findings on engineered amine dehydrogenases. nih.gov |

Amine Transaminases (ATAs)

Amine transaminases, also known as ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (such as isopropylamine, alanine, or ortho-xylylenediamine) to a prochiral ketone acceptor. nih.govoup.comnih.gov This "ping-pong bi-bi" mechanism allows for the synthesis of chiral primary amines with high stereoselectivity. bohrium.com

ATAs have gained significant industrial traction, famously demonstrated in the manufacturing process of the antidiabetic drug sitagliptin. nih.gov Key features of ATA-catalyzed synthesis include:

Excellent Stereoselectivity : Both (R)- and (S)-selective ATAs are readily available, allowing access to either amine enantiomer. oup.commdpi.com

Broad Substrate Scope : Through screening and protein engineering, the substrate range of ATAs has been expanded to include a wide variety of ketones. nih.govdiva-portal.org

No Need for Costly Cofactors : Unlike dehydrogenases, the PLP cofactor is regenerated as part of the native catalytic cycle, simplifying the process. nih.gov

A primary challenge in using ATAs is that the reaction equilibrium can be unfavorable, limiting the product yield. nih.govnih.gov To overcome this, various strategies have been developed, such as using a high concentration of the amine donor, removing the ketone by-product, or employing specific amine donors like ortho-xylylenediamine that lead to an irreversible downstream reaction, thereby driving the equilibrium towards the product. nih.govacs.org

Table 2: Chiral Amine Synthesis from Biomass-Derived Ketones using an Immobilized (S)-Transaminase

| Substrate (Ketone) | Product (Amine) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 4-Phenyl-2-butanone | (S)-4-Phenylbutan-2-amine | 4 | 98 | 99 |

| Furfurylacetone | (S)-1-(Furan-2-yl)pentan-3-amine | 4 | 95 | 99 |

| 4-(4-Methoxyphenyl)-2-butanone | (S)-4-(4-Methoxyphenyl)butan-2-amine | 6 | 90 | 99 |

| Cyclopentyl(phenyl)methanone | (S)-Cyclopentyl(phenyl)methanamine | 24 | 80 | 99 |

| Data adapted from studies on transaminases supported on 2D zeolites. oup.com |

Stereoselective Approaches in Isoxazole Amine Formation

The synthesis of a chiral amine on an isoxazole scaffold, such as in this compound, requires precise control of stereochemistry. While the direct enzymatic amination of a pre-formed isoxazole ring is a primary chemoenzymatic strategy, the stereoselectivity can also be introduced during the formation of the heterocyclic ring itself or through subsequent modifications.

The construction of the isoxazole ring is typically achieved via the [3+2] cycloaddition of a nitrile oxide with an alkyne or an alkene, followed by oxidation. nih.govorganic-chemistry.orgresearchgate.net A stereoselective approach to isoxazole amines could involve the synthesis of a prochiral isoxazole ketone, which is then subjected to asymmetric reductive amination using an AmDH or ATA as described previously.

Alternative strategies focus on controlling stereochemistry during the cyclization process. For instance, palladium-catalyzed carboetherification of unsaturated N-butenylhydroxylamines has been shown to produce substituted isoxazolidines with good to excellent diastereoselectivity. nih.gov Similarly, copper-catalyzed triple cascade reactions can generate bicyclic isoxazolidines with high trans-selectivity. pkusz.edu.cn These isoxazolidine (B1194047) intermediates, which are reduced forms of isoxazoles, contain defined stereocenters that can be carried through to the final amine product.

A plausible chemoenzymatic route to a chiral 3-aminoisoxazole (B106053) derivative could proceed as follows:

Chemical Synthesis of Prochiral Ketone : Synthesis of a 3-acetyl-5-mesitylisoxazole precursor through established chemical methods, such as the reaction between mesitylnitrile oxide and an appropriate diketone or acetoacetate (B1235776) derivative.

Enzymatic Asymmetric Amination : The resulting prochiral ketone is then subjected to stereoselective amination using either an (R)- or (S)-selective amine transaminase or an engineered amine dehydrogenase. This key step establishes the chiral center at the carbon adjacent to the amino group.

This combination of classical organic synthesis to build the core heterocyclic structure and biocatalysis to install the chiral amine provides a powerful and efficient pathway to enantiomerically pure isoxazole amines. acs.org

Reactivity and Mechanistic Investigations of 5 Mesitylisoxazol 3 Amine

Electrophilic Reactions of the Amine Functionality

The primary amine group attached to the C3 position of the isoxazole (B147169) ring is a key site for electrophilic attack, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Alkylation Reactions

The amine group of 5-Mesitylisoxazol-3-amine exhibits typical nucleophilic characteristics, readily undergoing acylation and alkylation.

Alkylation: Direct alkylation of the amine functionality using alkyl halides can be challenging due to the potential for multiple alkylations, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org The nucleophilicity of the newly formed secondary amine is often comparable to or greater than the starting primary amine, leading to a "runaway" reaction. masterorganicchemistry.com To achieve selective mono-alkylation, alternative strategies such as reductive amination or the use of specific catalytic systems are often employed. libretexts.orgsioc-journal.cn The "hydrogen borrowing" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst, offers a green and efficient alternative for N-alkylation. sioc-journal.cnwhiterose.ac.uk This process involves the temporary oxidation of the alcohol to a carbonyl compound, which then reacts with the amine to form an imine, followed by reduction to the alkylated amine. whiterose.ac.uk

Table 1: Representative Alkylation and Acylation Reactions

| Reactant 1 | Reactant 2 | Product Type | Notes |

| This compound | Alkyl Halide | N-Alkyl-5-mesitylisoxazol-3-amine | Prone to over-alkylation, yielding mixtures of products. masterorganicchemistry.comlibretexts.org |

| This compound | Acid Chloride | N-Acyl-5-mesitylisoxazol-3-amine | Generally proceeds with high yield and selectivity. |

| This compound | Alcohol (with catalyst) | N-Alkyl-5-mesitylisoxazol-3-amine | "Hydrogen borrowing" method allows for controlled mono-alkylation. sioc-journal.cnwhiterose.ac.uk |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). ekb.egmwjscience.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. vanderbilt.edu The formation of the azomethine (C=N) group is a versatile transformation, and the resulting Schiff bases are important intermediates in the synthesis of various heterocyclic systems and have been studied for their coordination chemistry with metal ions. ekb.egresearchgate.netresearchgate.net The reaction conditions for Schiff base formation are generally mild, often requiring simple refluxing of the reactants. ekb.egresearchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times for the formation of Schiff bases derived from similar 3-aminoisoxazoles. researchgate.net

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a ketone, provides a route to β-amino carbonyl compounds. ccsenet.org In the context of this compound, it could react with an aldehyde and a ketone to yield a β-(5-mesitylisoxazol-3-ylamino) carbonyl compound. ccsenet.org

Table 2: Condensation Reactions of 3-Aminoisoxazole (B106053) Derivatives

| Amine Reactant | Carbonyl Reactant | Product | Reaction Type | Reference |

| 3-Amino-5-methylisoxazole (B124983) | Salicylaldehyde | Schiff Base | Condensation | researchgate.net |

| 3-Amino-5-methylisoxazole | Substituted Salicylaldehydes | Schiff Base | Microwave-assisted Condensation | researchgate.net |

| Amine (general) | Aldehyde, Ketone | β-Amino Carbonyl Compound | Mannich Reaction | ccsenet.org |

Nucleophilic Reactivity of the Isoxazole Ring System

The isoxazole ring, while aromatic, is susceptible to nucleophilic attack and ring-opening reactions, particularly under reductive conditions or when activated by specific substituents.

Ring-Opening Reactions of Substituted Isoxazoles

The N-O bond within the isoxazole ring is inherently weak and can be cleaved under various conditions, leading to ring-opening. Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole ring. thieme-connect.comthieme-connect.commorressier.com This process can lead to the formation of various products depending on the substrate and reaction conditions. For instance, the hydrogenation of isoxazoles can yield β-amino-α,β-unsaturated ketones or 1,3-aminoalcohols. The regioselectivity of the ring opening is a key aspect of these transformations. thieme-connect.comanu.edu.au The presence of other reducible functional groups on the molecule can lead to concurrent reactions. For example, the catalytic hydrogenation of 3-(2-nitrophenyl)isoxazoles results in the reduction of the nitro group followed by a regiospecific ring closure to form 4-aminoquinolines. thieme-connect.comthieme-connect.com This indicates that the isoxazole ring cleavage generates an intermediate that can participate in subsequent intramolecular cyclizations.

Ring-opening can also be triggered by other reagents. For example, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines proceeds via a ring-opening mechanism, highlighting the susceptibility of strained heterocyclic systems to undergo rearrangement. nih.gov While not directly involving this compound, these studies on related heterocyclic systems provide insight into potential reaction pathways.

Metal-Catalyzed Cross-Coupling Reactions on the Isoxazole Core

While the primary focus of cross-coupling reactions is often on C-H or C-Halogen bonds, the isoxazole ring itself can participate in such transformations, although this is less common for the parent ring system. More frequently, the isoxazole core is first functionalized with a leaving group, such as a halogen, to facilitate standard cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. eie.grwikipedia.orgwiley-vch.de For instance, the synthesis of iodoisoxazoles via cycloaddition provides a handle for subsequent Suzuki cross-coupling reactions to introduce aryl or other groups onto the isoxazole ring. researchgate.net

Transformations Involving the Mesityl Moiety

The mesityl group (2,4,6-trimethylphenyl) attached at the C5 position of the isoxazole ring is generally robust. However, the methyl groups on the aromatic ring can undergo transformations under specific and often harsh conditions. For example, oxidation of the methyl groups to carboxylic acids or benzylic bromination are potential, albeit challenging, transformations. The steric hindrance provided by the two ortho-methyl groups significantly influences the reactivity of the mesityl ring and the adjacent isoxazole system. This steric bulk can hinder approaches to the C5 position and the adjacent ring atoms.

In some contexts, the mesityl group has been noted in the synthesis of complex molecules, such as in double-headed nucleosides where a mesitylisoxazole moiety is attached to a sugar ring. semanticscholar.org However, these examples typically utilize the pre-formed 5-mesitylisoxazole unit rather than performing transformations on the mesityl group itself after its incorporation.

Aromatic Substitution Reactions on the Mesityl Group

There are no published studies detailing aromatic substitution reactions specifically performed on the mesityl group of this compound. The mesityl group (2,4,6-trimethylphenyl) is known to undergo electrophilic aromatic substitution. However, the directing effects of the isoxazole ring and the steric hindrance from the three methyl groups would significantly influence the regioselectivity and feasibility of such reactions.

In theory, the isoxazole ring, being a heteroaromatic system, can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction and the other substituents. The amino group at the 3-position of the isoxazole is a strong activating group, which could influence the electronic properties of the entire molecule. However, without experimental data, any prediction of reactivity or product distribution for reactions such as nitration, halogenation, or Friedel-Crafts reactions on the mesityl ring remains speculative.

Steric and Electronic Influence of Mesityl on Reactivity

The mesityl group is well-known for exerting significant steric hindrance due to its two ortho-methyl groups. This steric bulk would be expected to play a crucial role in the reactivity of this compound. mdpi.com For instance, it could hinder the approach of reagents to the isoxazole ring or the amino group.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

A thorough understanding of the reaction mechanisms involving this compound would necessitate detailed kinetic and spectroscopic studies. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential for characterizing reaction intermediates and products. Kinetic studies, monitoring reaction rates under various conditions, would provide insight into the reaction pathways and the influence of the mesityl group on reaction energetics.

While general spectroscopic data for various isoxazole derivatives exist, and methods for kinetic analysis of chemical reactions are well-established, their specific application to elucidate the mechanisms of reactions involving this compound has not been reported. Mechanistic studies on related isoxazole systems have been performed, but these findings cannot be directly extrapolated to the title compound without dedicated experimental verification. harvard.eduresearchgate.net

Derivatization and Functionalization Strategies of 5 Mesitylisoxazol 3 Amine

Strategic Functionalization of the Amine Group for Advanced Constructs

The primary amine group at the 3-position of the isoxazole (B147169) ring is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of advanced molecular constructs.

The nucleophilic nature of the primary amine in 5-Mesitylisoxazol-3-amine allows for its straightforward conversion into amides and ureas, which are important functional groups in many biologically active compounds.

Amide Synthesis: Amides are readily prepared by the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. mdpi.com This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. mnstate.edu Alternatively, coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to facilitate the reaction between the amine and a carboxylic acid. semanticscholar.org A range of carboxylic acids can be employed, leading to a wide array of N-(5-mesitylisoxazol-3-yl) amides. For instance, the synthesis of indole-3-acetamides has been achieved through the coupling of indole-3-acetic acid with various anilines using CDI. semanticscholar.org Another efficient method involves the reaction of esters with sodium amidoboranes, which can produce primary and secondary amides at room temperature without the need for a catalyst. google.com

Table 1: Representative Reagents for Amide and Urea (B33335) Formation from a Primary Amine

| Target Functional Group | Reagent Class | Specific Example | General Conditions |

| Amide | Acyl Halide | Acetyl Chloride | Base (e.g., Pyridine (B92270), Triethylamine) |

| Amide | Acid Anhydride | Acetic Anhydride | Base (e.g., Pyridine, Triethylamine) |

| Amide | Carboxylic Acid + Coupling Agent | Indole-3-acetic acid + CDI | Organic Solvent (e.g., THF) |

| Urea | Isocyanate | Phenyl isocyanate | Organic Solvent |

| Urea | Carbamate (B1207046) | 4-Nitrophenyl-N-benzylcarbamate | Base, followed by Hydrogenolysis (Pd/C) jst.go.jp |

| Urea | CO₂ | Carbon Dioxide | Base (TBD) and Dehydrating Agent nih.gov |

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.orgyoutube.com This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgyoutube.com The pH of the reaction is a critical parameter; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. libretexts.orgyoutube.com A pH range of 4-5 is often optimal. youtube.com

This reaction is versatile, allowing for the introduction of a wide variety of substituents depending on the carbonyl compound used. The formation of the C=N double bond extends the conjugated system of the molecule and provides a new site for further chemical modification. The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction. nih.gov

Table 2: Formation of Imines from this compound and Carbonyl Compounds

| Carbonyl Compound | Product Name |

| Benzaldehyde | N-Benzylidene-5-mesitylisoxazol-3-amine |

| Acetone | N-(Propan-2-ylidene)-5-mesitylisoxazol-3-amine |

| Cyclohexanone | N-Cyclohexylidene-5-mesitylisoxazol-3-amine |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-5-mesitylisoxazol-3-amine |

Chemical Modifications and Derivatization of the Isoxazole Ring

The isoxazole ring, while aromatic, can undergo specific chemical modifications, allowing for the introduction of new functional groups and the expansion of the molecular framework.

Electrophilic substitution on the isoxazole ring is a key strategy for its functionalization. The position of substitution is influenced by the existing substituents. For 3-amino-5-arylisoxazoles, the 4-position is the most common site for electrophilic attack.

A notable example is the regioselective halogenation of the isoxazole ring. Iodination at the 4-position of isoxazole derivatives has been successfully achieved using N-iodosuccinimide (NIS) in trifluoroacetic acid under microwave irradiation. beilstein-journals.org However, for substrates bearing a mesityl group, this reaction can be less clean, leading to a mixture of products, which is a significant research finding. beilstein-journals.org Palladium-catalyzed regioselective chlorinations, brominations, and iodinations of arene C-H bonds using N-halosuccinimides as oxidants have also been reported as a mild and effective method. acs.org

The introduction of a halogen at the 4-position of the isoxazole ring opens up a plethora of possibilities for further derivatization through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting a halo-heterocycle with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.gov

This two-step sequence of halogenation followed by Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl "tags" at the 4-position of the isoxazole ring. beilstein-journals.org This strategy has been successfully applied to various halo-heterocycles, demonstrating its broad applicability. nih.govresearchgate.net The choice of palladium catalyst and ligands can be crucial for achieving high yields, especially with challenging heterocyclic substrates. nih.gov

Exploration of Side-Chain Elongation and Complexity Augmentation

The mesityl group, with its three methyl substituents, offers another avenue for increasing the complexity of the this compound scaffold. The benzylic positions of the methyl groups are particularly reactive and can be functionalized through radical reactions. libretexts.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 Mesitylisoxazol 3 Amine Derivatives

Systematic Modification of the Mesityl Group and its Impact on Molecular Interactions

The mesityl group, a 2,4,6-trimethylphenyl substituent, is a key feature of 5-Mesitylisoxazol-3-amine that significantly influences its pharmacological profile through both steric and electronic effects.

Steric Effects on Receptor Binding and Ligand Recognition

The sheer bulk of the mesityl group imposes significant steric hindrance, which can profoundly affect how a molecule interacts with a biological receptor. This steric bulk can be advantageous in several ways. Firstly, it can enhance the selectivity of a ligand for its target receptor by preventing it from binding to off-target sites with smaller or more constrained binding pockets. The mesityl group's three methyl groups create a three-dimensional architecture that restricts the rotational freedom of the phenyl ring, locking the molecule into a more defined conformation. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

In the context of this compound derivatives, modifications to the mesityl group, such as the removal or relocation of the methyl groups, would be expected to have a substantial impact on receptor binding. For instance, the replacement of the mesityl group with a less sterically hindered phenyl or a smaller alkyl group would likely alter the binding mode and affinity. Conversely, increasing the steric bulk further, for example by replacing the methyl groups with larger alkyl groups, could either enhance or diminish activity depending on the topology of the receptor's binding site.

While direct studies on this compound are limited, research on other molecules containing the mesityl group has demonstrated its importance. For example, in the context of Grignard reagents, the mesityl group's steric protection enhances thermal stability and influences reaction selectivity. Similarly, in photoredox catalysts like 9-Mesityl-10-methylacridinium tetrafluoroborate, the mesityl group provides crucial steric protection against undesirable side reactions. smolecule.com

A hypothetical SAR study could involve the synthesis and evaluation of derivatives where the mesityl group is systematically altered. The following table illustrates potential modifications and their expected impact on steric hindrance.

| Derivative Modification | Expected Impact on Steric Hindrance |

| Replacement of mesityl with phenyl | Significant decrease |

| Replacement of mesityl with 2,6-dimethylphenyl | Moderate decrease |

| Replacement of mesityl with 2,4-dimethylphenyl | Moderate decrease |

| Replacement of mesityl with isopropyl | Significant decrease |

| Replacement of methyl groups with ethyl groups | Significant increase |

This table is illustrative and based on general principles of steric effects.

Electronic Effects on Hydrogen Bonding and Charge Transfer

The electronic properties of the mesityl group also play a critical role in molecular interactions. The three methyl groups are electron-donating, which increases the electron density of the phenyl ring. This enhanced electron density can influence hydrogen bonding and charge-transfer interactions with the receptor.

The increased electron density on the mesityl ring can affect the acidity or basicity of nearby functional groups, such as the 3-amino group on the isoxazole (B147169) ring. This modulation of the electronic environment can fine-tune the strength of hydrogen bonds formed between the amino group and amino acid residues in the receptor binding site.

Studies on other aromatic compounds have shown that the introduction of a trifluoromethyl group, which is strongly electron-withdrawing, significantly alters the electronic properties of the molecule. tcichemicals.com By analogy, modifying the electronic nature of the mesityl group in this compound derivatives, for instance by replacing the methyl groups with electron-withdrawing groups like halogens, would be expected to have a profound effect on molecular interactions.

Variations on the Isoxazole Core and their Influence on Molecular Recognition

The isoxazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. nih.gov

Positional Isomerism and Conformation of Isoxazole Amines

For example, moving the amino group to the 4-position would place it adjacent to the bulky mesityl group at the 5-position, which could lead to steric clashes and a different preferred conformation. A study on the synthesis of 3-amino-N-(3-phenyl-5-isoxazolyl)propanamides highlighted the importance of the substitution pattern on the isoxazole ring for biological activity. nih.gov

The conformation of the isoxazole amine is also influenced by the nature of the substituents. The relative orientation of the mesityl group and the amino group will be dictated by a combination of steric and electronic factors, leading to a preferred set of torsional angles. This conformational preference is crucial for fitting into a specific receptor binding pocket.

Heteroatom Substitution Effects within the Ring System

While the isoxazole ring itself contains a nitrogen and an oxygen atom, the concept of heteroatom substitution can be extended to consider bioisosteric replacements of the entire isoxazole ring or modifications of the substituents. Bioisosterism is a strategy used in drug design to replace one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. drughunter.comipinnovative.com

The following table illustrates potential bioisosteric replacements for the isoxazole ring and their potential impact on molecular properties.

| Original Scaffold | Bioisosteric Replacement | Potential Impact on Properties |

| Isoxazole | 1,2,4-Oxadiazole | Altered hydrogen bonding pattern, different dipole moment |

| Isoxazole | 1,3,4-Oxadiazole | Altered hydrogen bonding pattern, different dipole moment |

| Isoxazole | Thiazole | Introduction of a sulfur atom, potential for different metabolic pathways |

| Isoxazole | Pyrazole | Different hydrogen bonding capabilities (donor and acceptor) |

This table provides hypothetical examples of bioisosteric replacements and their general effects.

Conformational Analysis and its Correlation with Molecular Activity

The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule. For this compound derivatives, the relative orientation of the mesityl group with respect to the isoxazole ring is a key conformational feature.

The steric bulk of the mesityl group will likely force the phenyl ring to be twisted out of the plane of the isoxazole ring to minimize steric strain. The exact dihedral angle of this twist will be influenced by the other substituents on the isoxazole ring and any intramolecular hydrogen bonding.

Studies on conformationally restricted analogs of other isoxazole derivatives have shown that fixing the conformation can lead to enhanced activity. jst.go.jp For example, by incorporating the flexible side chains of a molecule into a ring system, the number of accessible conformations is reduced, which can lead to a more favorable interaction with the receptor.

A detailed conformational analysis of this compound and its derivatives, likely employing computational methods such as molecular mechanics or quantum chemistry calculations, would be invaluable for understanding their SAR. By correlating the preferred conformations with biological activity, it would be possible to develop a pharmacophore model that describes the essential three-dimensional features required for activity. This model could then be used to design new derivatives with improved potency and selectivity.

Computational Approaches to SAR/QSAR Modeling for this compound Analogues

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for analogues of this compound is increasingly reliant on sophisticated computational methodologies. These in silico techniques offer a rapid and cost-effective means to predict the biological activity of novel compounds, thereby guiding synthetic efforts toward more potent and selective molecules. By constructing predictive models, researchers can elucidate the key structural features that govern the therapeutic efficacy and target interactions of this class of compounds.

Computational strategies in this field are diverse, encompassing both ligand-based and structure-based approaches. Ligand-based methods, such as 3D-QSAR, are employed when the three-dimensional structure of the biological target is unknown or poorly characterized. These methods derive a relationship between the physicochemical properties of a series of molecules and their biological activities. mdpi.comnih.gov Conversely, structure-based methods, including molecular docking, are utilized when high-resolution structural data of the target protein is available, allowing for a detailed investigation of the binding modes and intermolecular interactions of the ligands. mdpi.comnih.gov The integration of these computational tools provides a powerful platform for the rational design of novel this compound analogues with improved pharmacological profiles.

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions is a cornerstone of modern drug discovery, enabling the simulation and analysis of how small molecules, such as derivatives of this compound, bind to their biological targets. This subsection delves into the application of these predictive models to understand and optimize the interactions of this specific chemical scaffold.

A key technique in this domain is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov For isoxazole derivatives, docking studies have been instrumental in identifying crucial amino acid residues within the active site of target proteins that are essential for binding. nih.govnih.gov For instance, in studies on isoxazole derivatives targeting the Farnesoid X receptor (FXR), molecular docking revealed the importance of hydrophobic interactions with residues such as LEU287, MET290, and ALA291, as well as the formation of salt bridges and hydrogen bonds with residues like ARG331 and HIS447. nih.gov These insights are invaluable for designing new analogues of this compound with enhanced binding affinity and specificity.

Another powerful predictive tool is the 3D-QSAR approach, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to influence biological activity. mdpi.comresearchgate.net For a series of isoxazole derivatives acting as FXR agonists, CoMFA and CoMSIA models have demonstrated strong predictive ability, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²) indicating the robustness of the models. mdpi.comnih.gov The statistical parameters from such a study are summarized in the table below.

| Model | q² | r² | r²_pred |

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

| Table 1: Statistical results of 3D-QSAR models for a series of isoxazole derivatives. mdpi.comnih.gov |

These models have highlighted that hydrophobicity and the presence of electronegative groups at specific positions on the isoxazole scaffold are crucial for agonistic activity. mdpi.comnih.gov Such findings provide a clear roadmap for the structural modification of this compound to optimize its molecular interactions and, consequently, its biological function. Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of ligand-protein complexes over time, providing a more dynamic and realistic view of the molecular interactions. nih.govnih.gov

Data-Driven Exploration of Chemical Space

The concept of chemical space encompasses the vast number of all possible molecules. nih.govethz.ch Data-driven exploration of this space is a strategic approach to identify novel molecular scaffolds and substitution patterns that are likely to yield desired biological activities. For analogues of this compound, this involves leveraging existing experimental data and computational tools to navigate the expansive chemical landscape and uncover new therapeutic opportunities.

One approach to exploring chemical space is through the generation of virtual combinatorial libraries. ethz.ch Starting with the core this compound scaffold, a multitude of derivatives can be computationally generated by introducing a wide variety of substituents at different positions. These virtual libraries can then be screened in silico to predict their properties and prioritize compounds for synthesis and biological testing. This data-driven methodology significantly accelerates the discovery process by focusing resources on the most promising candidates. ethz.ch

QSAR models play a pivotal role in this exploration by providing a means to predict the activity of these virtual compounds. Studies on various isoxazole derivatives have demonstrated the utility of QSAR in identifying key molecular descriptors that correlate with biological activity. ijddd.comresearchgate.net For example, in a study on isoxazole-piperazine derivatives with anticancer activity, QSAR models indicated the importance of molecular connectivity indices for activity against certain cell lines. researchgate.net The statistical significance of these models supports their use in predicting the activity of new analogues.

| Cell Line | Key Descriptor | r | q² |

| MCF-7 | First order molecular connectivity index (1χ) | 0.775 | 0.532 |

| Huh-7 | Second-order molecular connectivity index (2χ) | 0.880 | 0.730 |

| Table 2: QSAR model statistics for isoxazole-piperazine derivatives against different cancer cell lines. researchgate.net |

Furthermore, cheminformatics tools can be used to analyze the diversity and novelty of the generated chemical space. nih.gov By comparing the physicochemical properties of newly designed this compound analogues with those of known drugs and bioactive compounds, it is possible to assess their drug-likeness and potential for development. nih.gov This data-driven approach, combining virtual library generation, QSAR modeling, and cheminformatic analysis, provides a systematic and efficient strategy for exploring the chemical space around the this compound scaffold to discover next-generation therapeutic agents.

Computational and Theoretical Chemistry of 5 Mesitylisoxazol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 5-Mesitylisoxazol-3-amine, which in turn govern its reactivity. These calculations are often performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For a molecule structurally similar to this compound, such as 3-Amino-5-(4-fluorophenyl)isoxazole, DFT calculations provide valuable analogous data. ijopaar.com The HOMO is typically localized over the aminophenyl and isoxazole (B147169) rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the isoxazole and phenyl rings, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. irjweb.com

Table 1: Theoretical Frontier Molecular Orbital Properties of a 3-Amino-5-arylisoxazole Analog

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Energy Gap | 4.50 |

Data is analogous, based on calculations for 3-Amino-5-(4-fluorophenyl)isoxazole using DFT/B3LYP/6-311++G(d,p) method. ijopaar.com

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. libretexts.org It is instrumental in predicting how a molecule will interact with other charged species. researchgate.net In an EPS map, regions of negative potential (typically colored red) are indicative of electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For a 3-aminoisoxazole (B106053) derivative, the EPS map would likely show a negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the nitrogen of the amine group, highlighting these as potential hydrogen bond acceptors. researchgate.net The hydrogen atoms of the amine group would exhibit a positive potential, indicating their role as hydrogen bond donors. ijopaar.com

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules, MD can provide a detailed picture of the conformational landscape of this compound.

An MD simulation would reveal the rotational freedom around the single bond connecting the mesityl group to the isoxazole ring. The bulky nature of the mesityl group likely imposes significant steric hindrance, leading to a limited number of preferred conformations. The simulation would quantify the dihedral angle distributions and identify the most stable rotamers. Understanding these conformational preferences is crucial as the three-dimensional shape of a molecule is intimately linked to its biological activity. Such simulations can also provide insights into the flexibility of the amine group, which can influence its interaction with biological targets. researchgate.net

Docking and Molecular Interaction Profiling with Biological Macromolecules (at the molecular level)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein (receptor). nih.gov

In a hypothetical docking study of this compound, a relevant protein target would first be identified. Given the structural motifs present in the molecule, potential targets could include kinases, cyclooxygenases, or other enzymes where isoxazole-containing compounds have shown activity. nih.gov

The docking simulation would then place the this compound molecule into the binding site of the target protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results would predict the most likely binding mode of the molecule. For instance, the amine group and the nitrogen and oxygen atoms of the isoxazole ring are likely to form hydrogen bonds with amino acid residues in the binding site. researchgate.net The mesityl group would likely engage in hydrophobic or van der Waals interactions within a hydrophobic pocket of the protein. researchgate.net

Following the prediction of the binding pose, a detailed analysis of the binding site is performed. This involves identifying the specific amino acid residues that form key interactions with the ligand. These interaction "hotspots" are critical for the stability of the ligand-protein complex.

Table 2: Predicted Intermolecular Interactions of this compound with a Hypothetical Protein Binding Site

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Amine Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Isoxazole Ring (N, O atoms) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Isoxazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Mesityl Group | Hydrophobic/van der Waals | Leucine, Isoleucine, Valine, Alanine |

Advanced Spectroscopic Property Prediction and Interpretation (beyond basic identification)

The prediction and interpretation of advanced spectroscopic properties of this compound through computational methods provide profound insights into its electronic structure, vibrational modes, and chemical environment. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for simulating various spectroscopic data, offering a deeper understanding beyond simple compound identification. nih.govscielo.org.za

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational chemistry offers robust methods for the a priori prediction of NMR chemical shifts (δ) and coupling constants. researchgate.net For this compound, DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of ¹H and ¹³C NMR spectra. nih.gov These calculations are typically performed after geometry optimization of the molecule using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). dergipark.org.tr The predicted chemical shifts are instrumental in assigning experimental spectra and understanding the electronic environment of each nucleus.

Predicted ¹H NMR Chemical Shifts:

The predicted ¹H NMR chemical shifts for this compound are influenced by the electronic effects of the isoxazole ring, the amino group, and the mesityl substituent. The protons of the mesityl group's methyl substituents are expected to appear as a singlet in the upfield region, while the aromatic protons of the mesityl ring will be located further downfield. The proton on the isoxazole ring and the protons of the amine group will have distinct chemical shifts determined by their local electronic environments.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Isoxazole H-4 | 5.8 - 6.2 | Singlet | The chemical shift is influenced by the electron-donating amino group and the aromatic isoxazole ring. |

| Amine (-NH₂) | 4.5 - 5.5 | Broad Singlet | The broadness is due to quadrupole effects of the nitrogen and potential hydrogen bonding. The chemical shift can vary with solvent and concentration. |

| Mesityl Aromatic C-H | 6.8 - 7.0 | Singlet | The two aromatic protons of the mesityl group are chemically equivalent due to symmetry. |

| Mesityl Ortho-Methyl (-CH₃) | 2.1 - 2.3 | Singlet | Shielded by the aromatic ring current. |

| Mesityl Para-Methyl (-CH₃) | 2.2 - 2.4 | Singlet | Slightly different chemical environment compared to the ortho-methyl groups. |

Predicted ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms. The quaternary carbons of the isoxazole and mesityl rings are expected to have distinct and informative chemical shifts.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Isoxazole C-3 | 165 - 170 | Attached to the amino group, leading to a downfield shift. |

| Isoxazole C-4 | 90 - 95 | Shielded by the adjacent heteroatoms and the amino group. |

| Isoxazole C-5 | 170 - 175 | Attached to the mesityl group, experiencing a downfield shift due to the aromatic ring. |

| Mesityl C-1 (ipso) | 125 - 130 | The carbon atom directly attached to the isoxazole ring. |

| Mesityl C-2, C-6 (ortho) | 138 - 142 | Quaternary carbons attached to methyl groups. |

| Mesityl C-3, C-5 | 128 - 132 | Aromatic CH carbons. |

| Mesityl C-4 (para) | 135 - 140 | Quaternary carbon attached to a methyl group. |

| Mesityl Ortho-Methyl (-CH₃) | 20 - 22 | Typical chemical shift for methyl groups on an aromatic ring. |

| Mesityl Para-Methyl (-CH₃) | 21 - 23 | Similar to the ortho-methyl groups. |

Predicted Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational spectroscopy, performed using DFT calculations, can predict the infrared (IR) and Raman active vibrational modes of a molecule. dergipark.org.tr The calculated frequencies and intensities help in the interpretation of experimental spectra and provide a detailed picture of the molecular vibrations.

The vibrational spectrum of this compound is expected to show characteristic bands for the N-H stretching of the primary amine, C=N and C=C stretching of the isoxazole and mesityl rings, and C-H stretching of the aromatic and methyl groups.

Interactive Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Asymmetric Stretch | 3400 - 3500 | Medium | Characteristic of a primary amine. |

| N-H Symmetric Stretch | 3300 - 3400 | Medium | Characteristic of a primary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | From the mesityl ring. |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium | From the methyl groups of the mesityl substituent. |

| C=N Stretch (Isoxazole) | 1620 - 1650 | Strong | A key vibrational mode of the isoxazole ring. |

| N-H Scissoring | 1580 - 1620 | Medium | Bending vibration of the primary amine. |

| Aromatic C=C Stretch | 1450 - 1600 | Strong-Medium | Multiple bands from the mesityl ring. |

| C-O Stretch (Isoxazole) | 1200 - 1250 | Strong | Characteristic of the isoxazole ring. |

Predicted Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govjcchems.com These calculations provide information about the electronic transitions between molecular orbitals, including the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the isoxazole and mesityl rings. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima.

Interactive Table: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 280 - 300 | ~ 0.4 - 0.6 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 240 - 260 | ~ 0.2 - 0.3 | HOMO-1 → LUMO, HOMO → LUMO+1 (π → π) |

Interpretation of Electronic Transitions:

The main absorption band predicted between 280-300 nm is likely due to the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these frontier molecular orbitals would likely show that the HOMO is localized primarily on the amino group and the isoxazole ring, while the LUMO is distributed across the isoxazole and mesityl rings. This HOMO → LUMO transition, therefore, represents a charge transfer character from the electron-donating amino group to the aromatic system. The higher energy transition is expected to involve other π-orbitals of the conjugated system.

Applications of 5 Mesitylisoxazol 3 Amine in Advanced Chemical Synthesis and Material Science

Utilization as a Versatile Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netnih.gov 5-Mesitylisoxazol-3-amine, with its primary amino group, is a prime candidate for participation in several named MCRs, most notably the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino carboxamide. wikipedia.orgorganic-chemistry.org In a hypothetical Ugi reaction involving this compound, the amine would react with an aldehyde to form a Schiff base. This intermediate would then be protonated by the carboxylic acid, followed by the nucleophilic attack of the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product. wikipedia.org The steric bulk of the mesityl group could influence the reaction kinetics and the conformational preferences of the product.

The Passerini three-component reaction (P-3CR) is another important MCR where an aldehyde or ketone, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. wikipedia.orgnumberanalytics.com While the amine is not a direct participant in the classical Passerini reaction, derivatives of this compound could be utilized in variations of this reaction.

The utility of related 3-amino-5-methylisoxazole (B124983) in MCRs has been demonstrated, suggesting the potential for this compound to be a valuable building block in creating diverse molecular libraries for drug discovery and material science. The table below illustrates the potential reactants and products in Ugi and Passerini-type reactions involving this compound.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Core Structure |

| Ugi Reaction | This compound | Aldehyde (e.g., Benzaldehyde) | Carboxylic Acid (e.g., Acetic Acid) | Isocyanide (e.g., Cyclohexyl isocyanide) | α-Acylamino carboxamide with isoxazole (B147169) moiety |

| Passerini Reaction | Aldehyde (e.g., Formaldehyde) | Carboxylic Acid (e.g., Formic Acid) | Isocyanide (e.g., tert-Butyl isocyanide) | - | α-Acyloxy carboxamide |

Role in the Synthesis of Complex Heterocyclic Systems

The this compound scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The amino group provides a nucleophilic handle for annulation reactions, where an additional ring is built onto the isoxazole core.

A prominent example of this is the synthesis of isoxazolo[5,4-b]pyridines . These fused systems can be prepared through a one-pot tandem reaction of an amino-isoxazole with various reagents under microwave irradiation in water, highlighting a green chemistry approach. nih.gov The reaction of 3-amino-5-methylisoxazole with dicarbonyl compounds or their equivalents is a known method to construct the pyridine (B92270) ring fused to the isoxazole. clockss.org By analogy, this compound could be employed to generate novel isoxazolo[5,4-b]pyridines with a bulky mesityl substituent, which could impart unique physical and biological properties.

Another important class of fused heterocycles that can be potentially synthesized from this compound are pyrimido[4,5-d]isoxazoles . These structures can be prepared from 5-aminoisoxazole-4-carboxylic acid esters, which themselves can be derived from the parent amine. researchgate.net The synthesis of these fused pyrimidines often involves condensation reactions with various one-carbon synthons. Several derivatives of isoxazolo[4,5-d]pyrimidine have been synthesized and evaluated for their pharmacological activities. nih.gov

The general strategies for the synthesis of such fused systems are summarized below:

| Target Heterocycle | Starting Material Derived from this compound | Key Reaction Type | Potential Reagents |

| Isoxazolo[5,4-b]pyridines | This compound | Condensation/Cyclization | 1,3-Dicarbonyl compounds, Enaminones |

| Pyrimido[4,5-d]isoxazoles | This compound-4-carboxylate | Condensation/Cyclization | Formamide, Orthoesters, Isocyanates |

Precursor in the Development of Catalytic Ligands and Metal Complexes

The nitrogen atoms of the amino group and the isoxazole ring in this compound present potential coordination sites for transition metals, making it a candidate for the development of novel ligands for catalysis. libretexts.orgwikipedia.org The formation of stable complexes with transition metals is a key step in the design of homogeneous catalysts. researchgate.net

While specific studies on metal complexes of this compound are not widely reported, the coordination chemistry of similar amino-heterocycles is well-established. For instance, aminopyridines and other amino-azoles are known to form stable complexes with metals like palladium, rhodium, and copper. libretexts.org These complexes have found applications in various catalytic reactions, including cross-coupling reactions. sigmaaldrich.comresearchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools in synthetic organic chemistry. dergipark.org.trbendola.com The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. A ligand derived from this compound could offer a unique steric and electronic environment around the metal center. The bulky mesityl group could promote reductive elimination and stabilize the active catalytic species, potentially leading to improved catalytic activity and selectivity.

The potential of this compound as a ligand can be explored through its reaction with various metal precursors to form complexes with different geometries and coordination numbers. The catalytic activity of these newly synthesized complexes could then be evaluated in a range of organic transformations.

| Potential Metal Complex | Metal Precursor | Potential Catalytic Application |

| Pd(II)-5-Mesitylisoxazol-3-amine Complex | Pd(OAc)₂, PdCl₂(MeCN)₂ | Suzuki, Heck, Sonogashira Cross-Coupling |

| Rh(I)-5-Mesitylisoxazol-3-amine Complex | [Rh(COD)Cl]₂ | Hydroformylation, Hydrogenation |

| Cu(I)-5-Mesitylisoxazol-3-amine Complex | CuI, Cu(OTf) | Click Chemistry, C-N Coupling |

Application in Scaffold Hopping and Bioisosteric Replacement Studies (focus on molecular design)

In medicinal chemistry, scaffold hopping and bioisosteric replacement are crucial strategies in the design of new drugs. drughunter.comnih.gov Scaffold hopping aims to identify novel core structures (scaffolds) that maintain the biological activity of a known compound, while bioisosteric replacement involves the substitution of a part of a molecule with a group of similar physical or chemical properties. u-tokyo.ac.jp

The this compound scaffold has the potential to be utilized in such molecular design studies. The isoxazole ring itself is considered a valuable pharmacophore and is present in numerous approved drugs. nih.gov The 5-mesityl-3-aminoisoxazole moiety can be considered a bioisosteric replacement for other aromatic or heteroaromatic systems, such as a substituted phenyl ring or a pyrazole. researchgate.netenamine.net The mesityl group provides a significant hydrophobic and sterically demanding feature, which can be crucial for binding to specific protein targets.

A key area where this scaffold could be applied is in the design of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. nih.govmdpi.comnih.govmdpi.com The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a well-known "privileged scaffold" in this context. nih.gov By employing scaffold hopping, one could replace this core with an isoxazolo-based system derived from this compound. The amino group could be functionalized to introduce various side chains to optimize binding affinity and selectivity.

The design process would involve computational modeling to predict the binding of this compound derivatives to the target kinase, followed by chemical synthesis and biological evaluation. The table below outlines a hypothetical scaffold hopping approach for a kinase inhibitor.

| Original Scaffold | Bioisosteric Replacement/Scaffold Hop | Target Class | Rationale for Replacement |

| Substituted Phenyl Ring | This compound | Kinases, GPCRs | Introduce novel heterocyclic core, modulate solubility and metabolic stability. |

| Pyrazolo[3,4-d]pyrimidine | Isoxazolo[5,4-b]pyridine (from this compound) | Kinase Inhibitors | Explore new hinge-binding interactions, alter selectivity profile. |

Future Research Directions and Methodological Innovations

Development of Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. While methods for synthesizing isoxazoles are established, the development of asymmetric routes to chiral analogues of 5-Mesitylisoxazol-3-amine remains a compelling area for future investigation. Current research on other isoxazole (B147169) derivatives provides a roadmap for this endeavor.

Strategies for asymmetric synthesis often involve catalytic processes that can introduce chirality with high levels of control. nih.gov For instance, the use of chiral ligand-metal complexes in catalytic asymmetric syntheses of isoxazolines from nitrile oxides and alkenes has been explored, although controlling regioselectivity can be a challenge. nih.gov Future work could focus on developing catalysts specifically tailored for the 5-mesityl-3-aminoisoxazole scaffold.

Promising approaches that could be adapted include:

Catalytic Asymmetric [3+2] Cycloadditions: This is a common method for isoxazoline (B3343090) synthesis. nih.gov Research into novel chiral Lewis acids or organocatalysts could enable the direct and enantioselective synthesis of chiral isoxazole precursors that can be converted to analogues of this compound. A squaramide-catalysed asymmetric domino Michael/Mannich [3+2] cycloaddition has been successfully used for other complex isoxazoles, achieving excellent diastereoselectivities and enantioselectivities. rsc.org

Chemoenzymatic Methods: The use of enzymes, such as lipases, for the kinetic resolution of racemic isoxazole intermediates offers a green and highly selective alternative to traditional chemical methods. acs.org This approach could be applied to resolve racemic precursors of this compound, providing access to both enantiomers.

Domino Reactions: Enantioselective domino reactions, such as a Michael/N-hemiacetalisation sequence catalyzed by chiral copper complexes, have been developed for the synthesis of chiral isoxazole-derived N,O-hemiaminals. mdpi.com Exploring similar cascade reactions could provide efficient pathways to complex chiral structures incorporating the this compound core.

| Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalytic Asymmetric [3+2] Cycloaddition | Use of chiral metal complexes or organocatalysts to control stereochemistry during the formation of the isoxazole ring. nih.govrsc.org | High atom economy, potential for high enantioselectivity. | Control of regioselectivity, catalyst design and cost. nih.gov |

| Chemoenzymatic Resolution | Enzymatic resolution of racemic intermediates to separate enantiomers. acs.org | High selectivity, mild reaction conditions, environmentally friendly. | Requires suitable enzyme, may be limited to specific substrates. |

| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction. | Well-established and reliable methodology. | Requires additional steps for auxiliary attachment and removal. |

| Enantioselective Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot, with chirality introduced in an early step. mdpi.com | Increased efficiency, reduced waste, rapid construction of molecular complexity. | Requires careful optimization of reaction conditions for multiple steps. |

Exploration of Novel Reactivity Patterns for this compound

Understanding the inherent reactivity of the this compound scaffold is crucial for its derivatization into new chemical entities. The isoxazole ring is a versatile heterocycle, and its reactivity can be modulated by the substituents at the 3-, 4-, and 5-positions. The presence of the amine group at the 3-position and the bulky mesityl group at the 5-position presents unique opportunities and challenges for chemical transformations.

Future research should aim to explore reactivity beyond standard functional group manipulations of the amine. Key areas of investigation could include:

Cycloaddition Reactions: While isoxazoles are often formed via [3+2] cycloadditions, the isoxazole ring itself can participate in various cycloaddition reactions, leading to the formation of more complex heterocyclic systems. Investigating its behavior as a diene or dienophile in Diels-Alder reactions or as a partner in other pericyclic reactions could yield novel molecular frameworks.

Ring-Opening and Rearrangement Reactions: The N-O bond of the isoxazole ring is susceptible to cleavage under various conditions (e.g., reductive, photochemical), leading to a range of synthetically useful intermediates. Exploring these transformations for this compound could provide access to acyclic precursors or rearranged heterocyclic products that are otherwise difficult to synthesize.

Metal-Catalyzed Cross-Coupling: The C-H bonds on the mesityl group and the C-4 position of the isoxazole ring could be targets for direct functionalization via modern cross-coupling methodologies. This would allow for the late-stage introduction of various substituents, rapidly expanding the chemical space around the core structure. The 3-amino group can also be a versatile handle for constructing more complex structures. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Predictive Synthesis and Design

One study demonstrated that a random forest algorithm could predict the yield of palladium-catalyzed Buchwald-Hartwig C–N cross-coupling reactions, using isoxazoles as additives. princeton.eduucla.edu The model used computationally derived chemical descriptors for reaction components to identify predictive relationships in a multidimensional chemical dataset. princeton.eduucla.edu This approach could be adapted to predict the success of various coupling reactions involving this compound as a substrate.

Future applications of AI/ML in this context include:

Reaction Outcome Prediction: ML models can be trained on existing reaction databases to predict the success or failure of a proposed chemical transformation involving the this compound core, saving time and resources in the lab. These models can help chemists prioritize high-yield reactions.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose multiple synthetic pathways to novel analogues of this compound. researchgate.net This can help chemists identify more efficient or innovative routes that might not be immediately obvious. The quality and diversity of the underlying reaction data are critical for the success of these predictions. cas.org

Optimization of Reaction Conditions: By analyzing how different solvents, catalysts, and temperatures affect reaction outcomes, ML algorithms can suggest the optimal conditions for synthesizing a specific derivative, minimizing the need for extensive empirical screening.

| Application Area | Specific Task | Potential Impact | Relevant ML Models/Techniques |

|---|---|---|---|

| Predictive Synthesis | Predicting reaction yields and identifying potential side products. rsc.org | Reduces experimental failures; prioritizes promising synthetic routes. | Random Forest, Neural Networks. princeton.edu |

| Retrosynthetic Analysis | Generating novel and viable synthetic routes to target derivatives. researchgate.net | Accelerates synthesis planning; uncovers non-intuitive pathways. | Template-based models, Reinforcement learning. |

| Reaction Condition Optimization | Recommending optimal catalysts, solvents, temperatures, and reagents. researchgate.net | Improves reaction efficiency and yield; minimizes experimental effort. | Bayesian Optimization, Gradient Boosting Machines. |

| New Derivative Design | Generating novel molecular structures with desired properties in silico. | Focuses synthesis efforts on compounds with a higher probability of success. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |

Advanced In Silico Screening and Virtual Library Design for Novel Derivatives

Computational methods, or in silico screening, are indispensable tools in modern drug discovery for identifying promising lead compounds from large virtual libraries. uran.ua These techniques allow for the rapid evaluation of molecular properties, binding affinities, and pharmacokinetic profiles before any synthesis is undertaken. uran.ua